![molecular formula C7H16N4O2S B3048652 4-(Azetidin-3-yl)piperazine-1-sulfonamide CAS No. 178312-21-5](/img/structure/B3048652.png)
4-(Azetidin-3-yl)piperazine-1-sulfonamide
Overview
Description
4-(Azetidin-3-yl)piperazine-1-sulfonamide is a chemical compound with the molecular formula C7H16N4O2S and a molecular weight of 220.3 g/mol . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Azetidin-3-yl)piperazine-1-sulfonamide are not fully detailed in the search results. The molecular weight is 220.3 g/mol . Other properties such as melting point, boiling point, flash point, density, water solubility, index of refraction, PSA, LogP, and vapour pressure are not specified .Scientific Research Applications
Sulfonamide Inhibitors: Therapeutic Potentials
Sulfonamide compounds, including structures such as 4-(Azetidin-3-yl)piperazine-1-sulfonamide, play a significant role in medicinal chemistry due to their antibacterial properties and applications beyond, such as in the treatment of cancer, glaucoma, inflammation, and even dandruff. These compounds are part of a broader class of synthetic bacteriostatic antibiotics known as sulfa drugs, which were predominant before the advent of penicillin. Their versatility extends to various clinical uses, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Innovations in sulfonamide inhibitors have seen their application in targeting diseases like HIV, cancer, and Alzheimer’s, showcasing their enduring relevance and potential in drug discovery and development (Gulcin & Taslimi, 2018).
Piperazine Derivatives: Expanding Therapeutic Horizons
Piperazine derivatives, part of the chemical structure of 4-(Azetidin-3-yl)piperazine-1-sulfonamide, are pivotal in designing drugs with a wide range of therapeutic applications. These derivatives are found in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. The flexibility of the piperazine nucleus, when modified, can significantly alter the medicinal potential of the resulting molecules, making it a key focus in pharmaceutical research for developing new treatments for various diseases (Rathi et al., 2016).
Sulfur (SVI)-Containing Motifs: Diverse Therapeutic Applications
The diversity and structural flexibility of sulfur (SVI)-containing motifs, including sulfonamides, have facilitated the development of new therapeutic agents with less toxicity and higher activity. The pharmaceutical significance of these compounds is evident in their wide range of applications, from antimicrobial and anti-inflammatory to antiviral, anticonvulsant, antidiabetic, and anticancer agents. This highlights the importance of sulfonamide-based compounds in addressing various health challenges and diseases (Zhao et al., 2018).
Future Directions
While specific future directions for 4-(Azetidin-3-yl)piperazine-1-sulfonamide are not available, research into piperazine derivatives is ongoing due to their wide range of biological and pharmaceutical activities . For example, substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
properties
IUPAC Name |
4-(azetidin-3-yl)piperazine-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2S/c8-14(12,13)11-3-1-10(2-4-11)7-5-9-6-7/h7,9H,1-6H2,(H2,8,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXGEUXBRVFCGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CNC2)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611322 | |
Record name | 4-(Azetidin-3-yl)piperazine-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-3-yl)piperazine-1-sulfonamide | |
CAS RN |
178312-21-5 | |
Record name | 4-(Azetidin-3-yl)piperazine-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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